molecular formula C13H15ClF3NO3 B1456210 Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-88-9

Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456210
M. Wt: 325.71 g/mol
InChI Key: MHMGFLNRYDKLQQ-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H15ClF3NO3 and its molecular weight is 325.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Poly(ether imide ester)s Synthesis

Researchers have synthesized novel thermally stable poly(ether imide ester)s from pyridine-based ether diamine and trimellitic anhydride, highlighting the monomer and polymers' physical and thermal properties. This work underscores the potential of such compounds in developing high-performance materials with desirable thermal stability (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Expedient Phosphine-Catalyzed Annulation

Another study demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing the synthetic versatility and potential of utilizing phosphine catalysis in creating complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibition by Schiff Bases

Research into Schiff bases derived from pyridine and related compounds has revealed their effectiveness as corrosion inhibitors on mild steel surfaces, demonstrating the practical applications of these chemicals in protecting industrial materials (Murmu et al., 2019).

Synthesis and Characterization of Copper(II) Chloride Adducts

The synthesis and crystal structure determination of copper(II) chloride adducts with trifluoromethyl-substituted ligands offer insights into the structural aspects of metal complexes, which could have implications in catalysis and material science (Bonacorso et al., 2003).

Atmospheric Chemistry of Chlorinated Aromatic Herbicides

A study on the atmospheric OH oxidation of chlorinated phenoxyacid herbicides, including those with trifluoromethyl groups, highlights the environmental fate and potential transformation products of these widely used chemicals (Murschell & Farmer, 2018).

properties

IUPAC Name

methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3.ClH/c1-19-12(18)11-6-10(7-17-11)20-9-4-2-8(3-5-9)13(14,15)16;/h2-5,10-11,17H,6-7H2,1H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMGFLNRYDKLQQ-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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